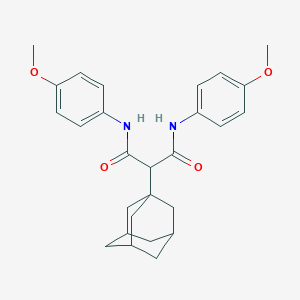
2-(1-adamantyl)-N~1~,N~3~-bis(4-methoxyphenyl)malonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Adamantyl)-N,N’-bis(4-methoxyphenyl)propanediamide is a synthetic organic compound characterized by the presence of an adamantyl group and two methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N,N’-bis(4-methoxyphenyl)propanediamide typically involves multiple steps. One common method starts with the alkylation of 4-bromophenol with 1-adamantanol in the presence of an acid catalyst such as sulfuric acid or methanesulfonic acid. This reaction is carried out in an inert solvent like dichloromethane at ambient temperature . The resulting product, 2-(1-adamantyl)-4-bromophenol, is then subjected to O-alkylation with methyl iodide in dimethylformamide in the presence of a potash base to produce 2-(1-adamantyl)-4-bromoanisole . Further steps involve coupling reactions and hydrolysis to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. Techniques such as catalytic coupling using the Suzuki-Miyaura method have been employed to form carbon-carbon bonds efficiently . These methods are characterized by stable high yields, simple scale-up, and technical feasibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Adamantyl)-N,N’-bis(4-methoxyphenyl)propanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, dimethylformamide, tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(1-Adamantyl)-N,N’-bis(4-methoxyphenyl)propanediamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-adamantyl)-N,N’-bis(4-methoxyphenyl)propanediamide involves its interaction with specific molecular targets and pathways. The adamantyl group is known to enhance the stability and lipophilicity of the compound, allowing it to interact effectively with biological membranes and proteins. The methoxyphenyl groups may contribute to the compound’s ability to modulate enzyme activity and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Adamantyl)-4-bromophenol
- 2-(1-Adamantyl)-4-bromoanisole
- 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid (Adapalene)
Uniqueness
2-(1-Adamantyl)-N,N’-bis(4-methoxyphenyl)propanediamide is unique due to its specific combination of structural features, including the adamantyl and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
201349-84-0 |
|---|---|
Formule moléculaire |
C27H32N2O4 |
Poids moléculaire |
448.6g/mol |
Nom IUPAC |
2-(1-adamantyl)-N,N'-bis(4-methoxyphenyl)propanediamide |
InChI |
InChI=1S/C27H32N2O4/c1-32-22-7-3-20(4-8-22)28-25(30)24(26(31)29-21-5-9-23(33-2)10-6-21)27-14-17-11-18(15-27)13-19(12-17)16-27/h3-10,17-19,24H,11-16H2,1-2H3,(H,28,30)(H,29,31) |
Clé InChI |
XQJKUUITRNAXPW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C(C(=O)NC2=CC=C(C=C2)OC)C34CC5CC(C3)CC(C5)C4 |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C(C(=O)NC2=CC=C(C=C2)OC)C34CC5CC(C3)CC(C5)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


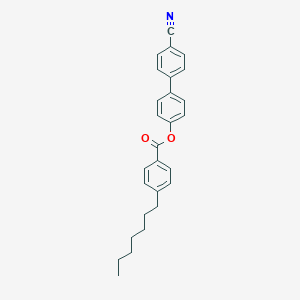
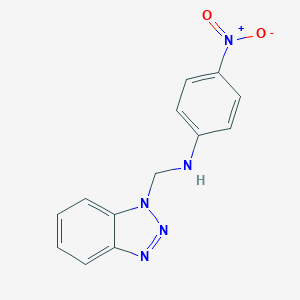
![3',3'-dimethyl-6-nitro-1'-phenylspiro[2H-chromene-2,2'-indoline]](/img/structure/B512127.png)


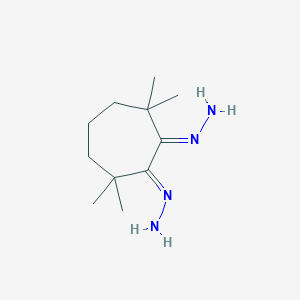
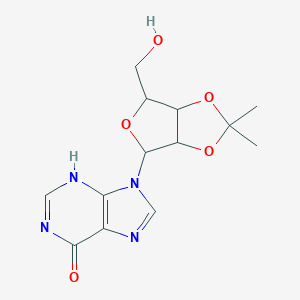
![9-methyl-10-[(9-methyl-11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-10-yl)methyl]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B512147.png)
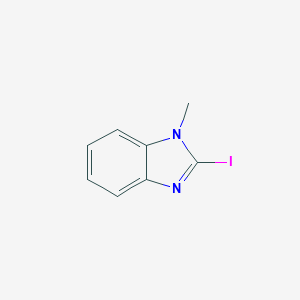
![2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B512152.png)
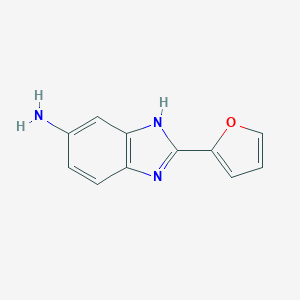
![2-Nitro-6-[({4-nitrophenyl}imino)methyl]phenol](/img/structure/B512157.png)
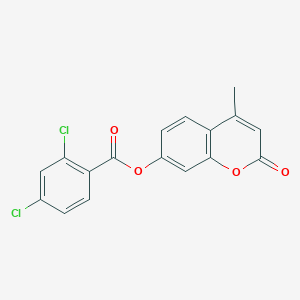
![N'-[(1-benzylbenzimidazol-2-yl)amino]-N-(1-benzylbenzimidazol-2-yl)iminoethanimidamide](/img/structure/B512186.png)
